1-Phenoxybut-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-phenoxybut-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7H,1,8H2 |
InChI Key |
YSBCNSPSLYEHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenoxybut 3 En 2 One
Classical Preparative Routes
The foundational methods for synthesizing 1-Phenoxybut-3-en-2-one are rooted in well-established reaction classes, primarily nucleophilic substitution and condensation pathways.
Seminal Synthesis Procedures (e.g., A. G. Schultz, R. D. Lucci, W. Y. Fu, M. H. Berger, J. Erhardt and W. K. Hagmann, J. Amer. Chem. Soc. 100, 2150, (1978))
The work by A. G. Schultz and his collaborators in 1978 is a cornerstone in the chemistry of this compound, establishing it as a valuable intermediate in organic synthesis. While the paper primarily details the subsequent reactions of the compound, its preparation is based on the principles of the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This classical method involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.com
In this specific synthesis, sodium phenoxide, generated by treating phenol (B47542) with a strong base like sodium hydride or sodium hydroxide, acts as the nucleophile. libretexts.orgyoutube.com This phenoxide ion then attacks a suitable electrophile, such as 1-bromo-3-buten-2-one, at the carbon bearing the halide. The SN2 displacement of the bromide ion results in the formation of the C-O ether bond, yielding the target molecule, this compound. The choice of a primary halide is crucial to favor substitution over elimination, which can be a competing pathway with basic alkoxides. libretexts.org
Table 1: Representative Conditions for Williamson Ether Synthesis
| Component | Role | Example Reagent |
|---|---|---|
| Nucleophile Precursor | Source of the phenoxy group | Phenol |
| Base | Deprotonates the phenol | Sodium Hydride (NaH) |
| Electrophile | Provides the butenone backbone | 1-bromo-3-buten-2-one |
Condensation and Addition-Elimination Pathways
An alternative classical route to α,β-unsaturated ketones like this compound is through condensation reactions. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, provides a direct pathway. wikipedia.orgvedantu.com This reaction involves the base-catalyzed condensation between a ketone containing α-hydrogens and a carbonyl compound (typically an aldehyde) that lacks α-hydrogens. wikipedia.orgnumberanalytics.com
For the synthesis of this compound, this pathway would utilize phenoxyacetone (B1677642) as the ketone component and formaldehyde (B43269) as the aldehyde component. The mechanism proceeds in several steps:
Enolate Formation: A base, such as sodium hydroxide, abstracts an acidic α-hydrogen from phenoxyacetone to form a resonance-stabilized enolate ion. gordon.edu
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of formaldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product). youtube.com
Dehydration (Elimination): Under the reaction conditions, this intermediate readily undergoes dehydration, eliminating a molecule of water to form the stable, conjugated α,β-unsaturated ketone system of this compound. gordon.edu
This method is highly effective because formaldehyde cannot self-condense, which directs the reaction toward the desired cross-condensation product. wikipedia.org
Contemporary and Innovative Synthetic Approaches
Modern synthetic chemistry has introduced more sophisticated and efficient methods, including catalytic systems that offer improved selectivity, milder conditions, and alignment with green chemistry principles.
Organocatalytic and Metal-Catalyzed Syntheses
While direct catalytic syntheses of this compound are not extensively documented, related transformations point to viable modern strategies.
Metal-Catalyzed Approaches: Transition metal catalysis offers powerful tools for C-C and C-O bond formation.
Hydroacylation of Alkynes: Nickel-catalyzed hydroacylation of alkynes provides a direct, atom-economical route to enones. nih.gov A plausible synthesis for this compound could involve the hydroacylation of phenoxyacetylene with an acetaldehyde (B116499) equivalent under nickel catalysis.
Reactions of β-Phenoxy Enones: Copper-catalyzed reactions of β-phenoxy enones with diazo compounds have been used to synthesize highly substituted 2,3-dihydrofurans. nih.gov This indicates that the phenoxy enone motif is compatible with and can be constructed using copper catalysis.
Rhodium-Catalyzed Annulation: Rhodium catalysts have been employed in the dearomatizing oxidative annulation of 2-alkenylphenols with alkynes to produce complex spirocyclic enones, demonstrating the ability of rhodium to mediate reactions involving phenoxy and enone functionalities. bohrium.com
Organocatalytic Approaches: Organocatalysis avoids the use of metals and can provide high stereoselectivity.
Michael Addition to Allenoates: A DABCO-catalyzed Michael addition of phenols to ethyl 2,3-butadienoate has been shown to produce (E)-β-phenoxy acrylates stereoselectively. researchgate.net While this produces an ester, the core reaction—the addition of a phenol to a C4 allene (B1206475) system—suggests a potential route to ketone analogs.
Tandem Reactions: Organocatalysts like phosphines have been used in tandem three-component reactions involving alkyl vinyl ketones, aldehydes, and amides, showcasing the ability of organocatalysis to construct complex enone structures in one pot. masterorganicchemistry.com
Green Chemistry Protocols for Sustainable Production
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several principles can be applied to the synthesis of this compound.
Aqueous Synthesis: The Claisen-Schmidt condensation can be performed efficiently in water, often with a green catalyst like choline (B1196258) hydroxide, which minimizes the need for volatile organic solvents. libretexts.org In some cases, the reaction can even be run under solvent-free conditions. wikipedia.org
Catalysis over Stoichiometric Reagents: The shift from stoichiometric bases (like NaOH in classical condensations) to catalytic methods (metal or organocatalysis) reduces waste and improves atom economy. For example, using solid acid or base catalysts like zeolites in condensation reactions simplifies catalyst recovery and reuse. researcher.life
Ultrasound Irradiation: The use of ultrasound can be an energy-efficient method to accelerate reactions, as demonstrated in the N-alkylation of 4-dimethylaminopyridine, a process that can be analogous to ether synthesis. researchgate.net
Precursor Design and Stereochemical Control in Synthesis of Analogs
This compound and its structural analogs are key precursors in the synthesis of complex molecules, most notably prostaglandins. mdpi.com In these syntheses, controlling the stereochemistry is paramount, and the enone structure is central to this control.
The synthesis of prostaglandin (B15479496) analogs like PGF2α often involves the stereoselective reduction of a cyclopentenone precursor bearing a side chain that is structurally analogous to the phenoxybutenone moiety. libretexts.org The crucial C15-hydroxyl group of the prostaglandin is introduced by reducing the C15-ketone of the enone precursor. The stereochemical outcome of this reduction is dictated by the reagents and catalysts employed.
Table 2: Stereocontrol in the Reduction of Prostaglandin Enone Precursors
| Method | Reagent/Catalyst | Stereochemical Outcome | Key Feature |
|---|---|---|---|
| Chemo-catalytic Reduction | (-)-DIP-Chloride | High diastereoselectivity | A chiral borane (B79455) reagent that delivers hydride from a sterically defined face. google.com |
| Biocatalytic Reduction | Ketoreductase (KRED) Enzymes | Excellent diastereo- and enantioselectivity (e.g., 99:1 dr) mdpi.com | Enzymes provide a highly specific active site, leading to superior stereocontrol under mild, aqueous conditions. mdpi.comresearchgate.net |
| Organocatalytic Synthesis | Proline and its derivatives | Can establish key stereocenters early in the synthesis via asymmetric aldol reactions to build the core ring structure. researchgate.net | Builds the chiral framework upon which the side chains are later installed. |
The design of the precursor is critical. For instance, in the synthesis of travoprost, a fluorinated phenoxy group is part of the enone side chain from the outset. mdpi.com The subsequent stereoselective reduction, often using a ketoreductase, installs the chiral alcohol with high fidelity, demonstrating how precursor design and modern catalytic methods work in tandem to achieve stereochemical control in the synthesis of complex analogs. mdpi.com
Chemical Reactivity and Transformational Chemistry of 1 Phenoxybut 3 En 2 One
Electrophilic Transformations
Electrophilic transformations of 1-Phenoxybut-3-en-2-one can target either the alkene or the α-carbon of the ketone. The reactivity is largely governed by the principles of electrophilic addition to alkenes and electrophilic substitution at the α-position of a carbonyl compound.
The carbon-carbon double bond in this compound can undergo electrophilic addition reactions. In these reactions, an electrophile adds to the double bond, typically leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.
A notable example of such a transformation involves the copper-catalyzed reaction of β-phenoxy α,β-unsaturated ketones with diazo compounds, such as dimethyl diazomalonate. In the presence of a Cu(acac)₂ catalyst, these substrates can react to form 2,3-dihydrofuran derivatives. This reaction proceeds through the formation of a carbonyl ylide intermediate, followed by a 1,5-electrocyclization. The electron-rich nature of the carbonyl oxygen in β-phenoxy enones facilitates the initial electrophilic attack of the copper-carbenoid.
| Reactant | Catalyst | Product | Yield |
| β-Phenoxy α,β-enone | Cu(acac)₂ | 2,3-Dihydrofuran derivative | Good |
| Dimethyl diazomalonate |
This table illustrates a general reaction for β-phenoxy enones, a class to which this compound belongs.
The α-carbon of this compound, being adjacent to the carbonyl group, can be functionalized through electrophilic substitution reactions. These reactions typically proceed through an enol or enolate intermediate.
Halogenation is a common example of α-functionalization. In the presence of an acid catalyst, the ketone can tautomerize to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂). Subsequent deprotonation yields the α-halogenated ketone. This process can be controlled to achieve mono-halogenation.
| Reagent | Catalyst | Intermediate | Product |
| Br₂ | Acid (e.g., HBr) | Enol | α-Bromo-1-phenoxybut-3-en-2-one |
This table outlines the general principle of acid-catalyzed α-halogenation applicable to ketones like this compound.
Nucleophilic Reactions
The presence of the α,β-unsaturated ketone system in this compound makes it highly susceptible to nucleophilic attack. Nucleophiles can react either at the β-carbon in a conjugate addition (Michael reaction) or directly at the carbonyl carbon.
The polarization of the α,β-unsaturated system makes the β-carbon an electrophilic center, readily attacked by a wide range of nucleophiles. This 1,4-conjugate addition, also known as the Michael reaction, is a key transformation for this class of compounds.
This compound has been shown to act as a Michael acceptor in the synthesis of more complex molecules. For instance, it can undergo a Michael addition with various nucleophiles, as indicated in patent literature for the synthesis of cyclic trex1 inhibitors. In one example, it reacts with 4-(methylthio)benzaldehyde in the presence of triethylamine in 1,4-dioxane.
| Nucleophile | Base/Catalyst | Solvent | Product Type |
| Amine derivatives | - | - | Michael adduct |
| 4-(Methylthio)benzaldehyde | Triethylamine | 1,4-Dioxane | Conjugate addition product |
This table summarizes confirmed conjugate addition reactions involving this compound.
While conjugate addition is often favored, strong, hard nucleophiles can attack the carbonyl carbon directly in a 1,2-addition. This is particularly true for highly reactive nucleophiles under conditions that favor kinetic control. The outcome of the reaction (1,2- vs. 1,4-addition) is often dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
The reaction of this compound with organometallic reagents is a versatile method for carbon-carbon bond formation. The regioselectivity of the addition is highly dependent on the type of organometallic reagent used.
Grignard Reagents: Organomagnesium halides (Grignard reagents) are hard nucleophiles and typically favor direct (1,2-) addition to the carbonyl group of α,β-unsaturated ketones. This would result in the formation of a tertiary allylic alcohol.
Organocuprates: In contrast, lithium dialkylcuprates (Gilman reagents) are softer nucleophiles and selectively undergo conjugate (1,4-) addition to the β-carbon. This reaction is a powerful tool for introducing alkyl or aryl groups at the β-position.
| Organometallic Reagent | Type of Addition | Expected Product |
| Grignard Reagent (R-MgX) | 1,2-Addition | Tertiary Allylic Alcohol |
| Organocuprate (R₂CuLi) | 1,4-Addition (Conjugate) | β-Substituted Ketone |
This table contrasts the expected reactivity of different organometallic reagents with α,β-unsaturated ketones like this compound.
Pericyclic and Cycloaddition Reactions
Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a significant class of transformations for this compound. These reactions are valued for their high degree of stereospecificity and their ability to construct complex cyclic systems in a single step.
In the context of a Diels-Alder reaction, this compound typically functions as the dienophile, or the 2π-electron component. The reactivity of its vinyl group is influenced by the adjacent carbonyl and phenoxy moieties. The electron-withdrawing nature of the ketone activates the double bond towards reaction with electron-rich dienes. wikipedia.orgorganic-chemistry.org This [4+2] cycloaddition reaction involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, this compound. organic-chemistry.org
The general outcome of such a reaction would be the formation of a substituted cyclohexene ring. The regioselectivity and stereoselectivity of the cycloaddition are governed by the specific substituents on the diene and the reaction conditions. For instance, in reactions with asymmetric dienes, the formation of specific regioisomers is anticipated based on electronic and steric factors.
| Diene Example | Expected Product Type | Key Features of the Reaction |
| 1,3-Butadiene | 4-Acetyl-5-phenoxycyclohex-1-ene | Formation of a six-membered ring with conserved stereochemistry from the dienophile. |
| Cyclopentadiene | 3-Acetyl-2-phenoxy-bicyclo[2.2.1]hept-5-ene | Formation of a bicyclic adduct; the endo product is typically favored due to secondary orbital interactions. |
| Danishefsky's Diene | 4-Acetyl-5-phenoxy-2-siloxy-cyclohex-1-ene | Highly reactive diene leading to functionalized cyclohexene derivatives. |
It is important to note that hetero-Diels-Alder reactions are also a possibility, where either the diene or the dienophile contains a heteroatom. For example, this compound could potentially react with heterodienes to form heterocyclic six-membered rings. nih.gov
Photochemical cycloadditions, particularly [2+2] reactions, are a hallmark of enone chemistry. organicreactions.orgwikipedia.org Upon irradiation with ultraviolet light, the enone moiety of this compound can be excited to a triplet state. This excited state can then react with an alkene in a stepwise manner, involving a diradical intermediate, to form a cyclobutane ring. wikipedia.org Both intermolecular and intramolecular versions of this reaction are well-established. nih.gov
The regioselectivity of the [2+2] photocycloaddition is dependent on the electronic nature of the reacting alkene. Generally, the reaction proceeds to form the more stable diradical intermediate.
| Alkene Reactant | Expected Product Type | Mechanistic Detail |
| Ethylene | 2-Acetyl-3-phenoxycyclobutane | Intermolecular cycloaddition forming a simple cyclobutane derivative. |
| Styrene (B11656) | 1-Phenyl-2-acetyl-3-phenoxycyclobutane | Regioselectivity is influenced by the stability of the benzylic radical intermediate. |
Thermal [2+2] cycloadditions are generally less common for simple enones unless highly reactive species like ketenes are involved. libretexts.org There is limited evidence to suggest that this compound would readily undergo thermal [2+2] cycloadditions with typical alkenes.
Molecular Rearrangement Reactions
The structural framework of this compound, being a β,γ-unsaturated ketone, makes it a candidate for specific molecular rearrangements, particularly under photochemical conditions. One of the most relevant transformations is the oxa-di-π-methane rearrangement. stackexchange.commdpi.com This photorearrangement is characteristic of β,γ-unsaturated carbonyl compounds and proceeds through a triplet excited state. The reaction involves the formation of a bridged biradical intermediate, which then rearranges to form a cyclopropyl ketone.
The general pathway for the oxa-di-π-methane rearrangement of this compound would be expected to yield a derivative of 1-phenoxy-1-acetylcyclopropane. The exact stereochemistry of the product would be dependent on the conformational preferences of the intermediate biradicals.
Under acidic conditions, β,γ-unsaturated ketones can sometimes undergo rearrangement to their more stable α,β-unsaturated isomers. However, the stability of the starting material would influence the feasibility of this transformation.
Redox Chemistry: Selective Oxidation and Reduction
The presence of both a ketone and an alkene functionality allows for selective oxidation and reduction reactions at different sites of the this compound molecule.
Selective Oxidation:
The carbon-carbon double bond is susceptible to oxidation. Epoxidation, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), which would yield 1-phenoxy-3,4-epoxybutan-2-one. Dihydroxylation can be performed using reagents such as osmium tetroxide (OsO₄) to produce the corresponding diol. Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive or oxidative workup would lead to the formation of smaller carbonyl compounds.
Selective Reduction:
The selective reduction of either the ketone or the alkene is a common synthetic challenge that can be addressed by choosing appropriate reagents and reaction conditions.
Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol, 1-Phenoxybut-3-en-2-ol, using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.org Asymmetric reduction to form a specific enantiomer of the alcohol is also possible using chiral reducing agents. wikipedia.org
Reduction of the Alkene: The carbon-carbon double bond can be selectively hydrogenated to yield 1-phenoxybutan-2-one. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Reduction of Both Functional Groups: The complete reduction of both the ketone and the alkene to form 1-phenoxybutan-2-ol can be accomplished using stronger reducing agents or more forcing conditions, such as high-pressure hydrogenation or the use of LiAlH₄ in excess.
The following table summarizes some potential selective reduction outcomes:
| Reagent(s) | Functional Group Targeted | Product |
| NaBH₄, MeOH | Ketone | 1-Phenoxybut-3-en-2-ol |
| H₂, Pd/C | Alkene | 1-Phenoxybutan-2-one |
| LiAlH₄ (excess), then H₂O | Ketone and Alkene | 1-Phenoxybutan-2-ol |
Advanced Spectroscopic and Structural Elucidation of 1 Phenoxybut 3 En 2 One and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.
For 1-Phenoxybut-3-en-2-one, with a nominal mass of 176, HRMS would provide an exact mass measurement. The expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O). This experimentally determined exact mass is then compared against a database of possible molecular formulas within a narrow mass tolerance window (e.g., ±5 ppm), thereby confirming the elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to generate ions for analysis.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀O₂ |
| Calculated Monoisotopic Mass | 162.0681 u |
| Expected Ion Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |
| Expected m/z for [M+H]⁺ | 163.0754 |
| Expected m/z for [M+Na]⁺ | 185.0573 |
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure. Key fragments would likely arise from the cleavage of the ether linkage and the loss of the vinyl ketone moiety.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the chemical environment of each proton and carbon atom.
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenoxy group, the methylene (B1212753) protons adjacent to the ether oxygen, and the vinyl protons. The chemical shifts (δ) and spin-spin coupling constants (J) would be characteristic of their respective electronic environments and spatial relationships. Similarly, the ¹³C NMR spectrum would display resonances for each unique carbon atom, including the carbonyl carbon, the olefinic carbons, and the aromatic carbons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the molecular framework.
COSY experiments would reveal proton-proton coupling networks, for instance, connecting the vinyl protons to each other.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC spectra show correlations between protons and carbons over two or three bonds, which is vital for connecting the phenoxy group to the butenone backbone.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C=O (C2) | - | ~198.0 |
| CH₂ (C1) | ~4.7 | ~70.0 |
| =CH (C3) | ~6.5 (dd) | ~135.0 |
| =CH₂ (C4) | ~5.9 (d), ~6.3 (d) | ~130.0 |
| Phenoxy (C1') | - | ~158.0 |
| Phenoxy (C2'/C6') | ~7.0 (d) | ~115.0 |
| Phenoxy (C3'/C5') | ~7.3 (t) | ~130.0 |
| Phenoxy (C4') | ~7.1 (t) | ~122.0 |
Single-Crystal X-ray Diffraction Analysis of Crystalline Forms
Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edu This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and its conformation in the solid state. mdpi.com
For this compound, obtaining a single crystal suitable for X-ray analysis would be a key objective. The resulting crystal structure would reveal the planarity of the enone system, the conformation around the C-O-C ether linkage, and the orientation of the phenyl ring relative to the rest of the molecule. Intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, which dictate the crystal packing, could also be analyzed. While no specific crystal structure for this compound is publicly available, data from similar structures, such as 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one, demonstrate the utility of this technique in defining molecular geometry. researchgate.net
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~5.8 |
| c (Å) | ~15.2 |
| β (°) ** | ~95 |
| Volume (ų) | ~915 |
| Z | 4 |
| Calculated Density (g/cm³) ** | ~1.2 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.com These two techniques are often complementary. sapub.org
Table 4: Characteristic IR and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C=O (Ketone) | Stretch | ~1685 (strong) | ~1685 (moderate) |
| C=C (Vinyl) | Stretch | ~1620 (moderate) | ~1620 (strong) |
| C=C (Aromatic) | Stretch | ~1600, ~1490 (moderate) | ~1600, ~1490 (strong) |
| C-O (Aryl Ether) | Asymmetric Stretch | ~1240 (strong) | ~1240 (weak) |
| C-H (sp²) | Stretch | ~3050-3100 (moderate) | ~3050-3100 (moderate) |
| C-H (sp³) | Stretch | ~2900-3000 (weak) | ~2900-3000 (weak) |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Analysis
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the analysis of chiral molecules. nih.govarxiv.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light. nih.gov While this compound itself is achiral, derivatives containing a stereocenter could be analyzed using these techniques.
For instance, if a chiral center were introduced, such as through the reduction of the ketone to a chiral alcohol or by substitution on the butenone backbone, CD spectroscopy could be used to determine the enantiomeric excess (ee) and potentially the absolute configuration of the molecule. The CD spectrum would show characteristic positive or negative Cotton effects corresponding to the electronic transitions of the chromophores (e.g., the phenyl ring and the enone system) within the chiral environment. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.
Theoretical and Computational Investigations of 1 Phenoxybut 3 En 2 One
Quantum Chemical Calculations of Electronic Structure and Bonding
No specific studies detailing the quantum chemical calculations of the electronic structure, molecular orbitals (HOMO/LUMO), charge distribution, or bonding parameters for 1-Phenoxybut-3-en-2-one were found.
Conformational Analysis and Potential Energy Surface Exploration
There is no available research on the systematic conformational analysis or the exploration of the potential energy surface of this compound to identify stable conformers and rotational barriers.
Computational Modeling of Reaction Pathways and Transition States
No published models of reaction pathways, such as cycloadditions or nucleophilic additions, involving this compound, nor calculations of their corresponding transition state structures and activation energies, could be located.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
There are no specific molecular dynamics simulation studies reported for this compound that investigate its behavior in different solvents or its intermolecular interaction patterns.
Predictive Spectroscopy and Computational Validation of Experimental Data
No research could be found that presents computationally predicted spectra (e.g., NMR, IR, UV-Vis) for this compound or compares such predictions with experimental data for validation.
Strategic Applications of 1 Phenoxybut 3 En 2 One As a Key Synthetic Intermediate
Role in the Synthesis of Complex Organic Scaffolds
The unique combination of a phenoxy group, a ketone, and a vinyl group makes the 1-phenoxybut-3-en-2-one framework a versatile building block in organic synthesis. Its functional groups offer multiple reaction sites for carbon-carbon bond formation and functional group interconversion, enabling the construction of intricate molecular architectures.
The application of this compound and its derivatives as direct precursors for the construction of heterocyclic rings is an area with potential for future exploration. While the core structure is found within larger molecules that also contain heterocyclic systems, such as prostaglandin (B15479496) analogs bearing tetrahydropyranyl protecting groups, the available research does not detail its role as a primary building block in forming the heterocyclic ring itself. google.com The reactive α,β-unsaturated ketone system, in principle, could participate in cycloaddition or conjugate addition-cyclization reactions with appropriate binucleophilic reagents to form various heterocycles, though specific examples are not prominently documented.
A significant application of the phenoxybutenyl moiety is its use as a critical side-chain component in the synthesis of complex natural product analogs, particularly within the prostaglandin family. google.comgoogle.com Prostaglandins are potent lipid compounds involved in numerous physiological processes, and their synthetic analogs are important therapeutic agents. In these syntheses, the phenoxybutenyl side-chain, often with substitutions on the phenyl ring, is attached to a core cyclopentane (B165970) or analogous structure. This demonstrates its value as a sophisticated building block for elaborating a central scaffold to achieve the final, biologically active target.
Patents disclose a variety of these structures where the phenoxybutenyl unit is a key feature of the ω-side chain, which is crucial for biological activity.
Table 1: Examples of Substituted Phenoxybutenyl Moieties in Prostaglandin Analogs
| Moiety Description | Parent Compound Class | Reference |
|---|---|---|
| 4-(m-chlorophenoxy)-butenyl | Prostaglandin Analog | google.com |
| 4-(m-trifluoromethylphenoxy)-butenyl | Prostaglandin Analog | google.com |
| 4-(p-fluorophenoxy)-butenyl | Prostaglandin Analog | google.com |
| 4-methyl-4-phenoxybutenyl | Prostaglandin Analog | google.com |
| 4-methyl-4-(m-fluorophenoxy)-butenyl | Prostaglandin Analog | google.com |
| 4-methyl-4-(p-chlorophenoxy)-butenyl | Prostaglandin Analog | google.com |
These examples highlight the role of the phenoxybutenyl scaffold in creating structural diversity in natural product synthesis.
Precursor in Scaffold Derivatization for Specialized Chemical Libraries
The generation of chemical libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds to identify new lead molecules. vipergen.com A chemical library is a curated collection of diverse compounds designed to explore a wide range of chemical space. vipergen.com The documented use of various substituted phenoxybutenyl groups in the synthesis of prostaglandin analogs suggests the utility of this scaffold in creating specialized chemical libraries. google.comgoogle.com
By systematically varying the substitution pattern on the aromatic ring of the phenoxy group or modifying the butenyl chain, chemists can generate a library of related compounds built around a common core. This approach, known as scaffold derivatization, is efficient for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound. The this compound structure represents a valuable starting point or intermediate for such an effort, providing a reliable framework for introducing diversity.
Utility in Advanced Materials Chemistry
The functional groups within this compound present theoretical opportunities for its use in materials science, although documented applications are sparse.
Vinyl ketones are known to undergo polymerization. However, research into the polymerization of this compound specifically is not available. An attempt to copolymerize a related analog, 1-phenylbut-3-ene-1,2-dione, with styrene (B11656) was reported to be unsuccessful, which may indicate potential challenges in polymerizing this class of monomers. researchgate.net Further research would be required to determine the viability of this compound as a monomer for creating novel polymers or for modifying existing polymers through grafting reactions.
The oxygen atom of the ketone and the π-system of the vinyl group in this compound could potentially coordinate with metal centers, suggesting a possible role as a ligand in catalysis. However, there is no specific information in the reviewed literature detailing the synthesis of catalytic ligands from this precursor. While other structurally distinct but related compounds, such as 2-phenylbut-3-en-2-ol, have been described as ligands, the direct application of this compound in this context remains a hypothetical area for investigation. biosynth.com
Mechanistic Studies of 1 Phenoxybut 3 En 2 One Transformations
Kinetic Investigations of Reaction Rates and Rate-Determining Steps
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. By measuring how the rate of a reaction changes in response to varying concentrations of reactants, catalysts, or temperature, chemists can deduce the molecularity of the reaction and identify the slowest step, known as the rate-determining step (RDS).
For a hypothetical transformation of 1-phenoxybut-3-en-2-one, for instance, in a Stetter reaction with an aldehyde, kinetic investigations would involve the following:
Monitoring Reaction Progress: The concentration of this compound, the aldehyde, or the product would be monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Determining the Rate Law: By systematically varying the initial concentrations of this compound, the aldehyde, and the catalyst (e.g., a thiazolium salt), the order of the reaction with respect to each component can be determined. This leads to the formulation of an experimental rate law.
Identifying the Rate-Determining Step: The form of the rate law provides crucial clues about the species involved in the slowest step of the reaction. For example, if the reaction rate is found to be first order in both the thiazolium salt and the aldehyde, but zero order in this compound, it would suggest that the formation of the Breslow intermediate from the aldehyde is the rate-determining step. acs.org
A hypothetical kinetic data table for a reaction of this compound might look like this:
| Experiment | Initial [this compound] (M) | Initial [Reactant B] (M) | Initial [Catalyst] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.01 | 1.5 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.01 | 3.0 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.02 | 3.0 x 10⁻⁵ |
Isotopic Labeling Experiments for Probing Atom Movement
Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of the label in the product molecules can be determined, providing unambiguous evidence for proposed reaction mechanisms. x-chemrx.comacs.org
In the context of this compound transformations, isotopic labeling could be used to:
Elucidate Rearrangement Pathways: If a reaction is suspected to involve a molecular rearrangement, labeling a specific carbon or hydrogen atom in the this compound backbone would allow for the determination of its final position in the product, confirming or refuting the proposed rearrangement.
Probe C-H Activation Steps: In transition-metal-catalyzed reactions, replacing a specific C-H bond with a C-D bond can lead to a kinetic isotope effect (KIE), where the reaction rate is slower for the deuterated compound. A significant KIE would indicate that the cleavage of that C-H bond is involved in the rate-determining step. acs.org
For example, to study the mechanism of a hypothetical base-catalyzed isomerization of this compound, one could synthesize a deuterated version of the starting material and analyze the position of the deuterium (B1214612) in the product.
| Labeled Reactant | Proposed Intermediate | Expected Labeled Product | Mechanistic Insight |
| This compound-d₂ (at C1) | Enolate A | Product with Deuterium at C1 | Confirms no proton exchange at C1 |
| This compound-d₁ (at C4) | Enolate B | Product with Deuterium at C2 | Suggests 1,3-proton shift mechanism |
Computational Mechanistic Elucidation and Energy Profile Construction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and calculate their relative energies. This provides a detailed, step-by-step picture of the reaction pathway.
For a transformation involving this compound, a computational study would typically involve:
Geometry Optimization: The three-dimensional structures of reactants, products, proposed intermediates, and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and provide thermodynamic data such as Gibbs free energies.
Construction of an Energy Profile: The calculated free energies of all species along the proposed reaction coordinate are plotted to create a reaction energy profile. This profile visually represents the energy barriers for each step, allowing for the identification of the rate-determining step (the one with the highest energy barrier).
A simplified, hypothetical energy profile for a two-step reaction of this compound is shown below.
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
| Reactants | This compound + Reagent | 0.0 |
| TS1 | Transition State 1 | +22.5 |
| Intermediate | Reaction Intermediate | +5.3 |
| TS2 | Transition State 2 | +18.7 |
| Products | Final Product(s) | -15.2 |
This hypothetical profile would suggest that the first step, proceeding through TS1, is the rate-determining step due to its higher activation energy.
Future Trajectories in 1 Phenoxybut 3 En 2 One Research
Development of Highly Chemo-, Regio-, and Stereoselective Transformations
The development of synthetic methods that precisely control the outcome of chemical reactions is a cornerstone of modern organic chemistry. For 1-Phenoxybut-3-en-2-one, with its multiple reactive sites, achieving high levels of chemo-, regio-, and stereoselectivity is a key area for future investigation.
Future research will likely focus on several key classes of reactions:
Cycloaddition Reactions: The vinyl group in this compound is a prime candidate for various cycloaddition reactions. Copper-catalyzed [4+1] cycloadditions with diazo compounds, for instance, could provide access to highly substituted 2,3-dihydrofurans. nih.gov Research in this area would aim to control the regioselectivity of the cycloaddition, favoring either the furan (B31954) or potentially pyran ring systems, and to establish stereocontrol at the newly formed chiral centers. Furthermore, intramolecular photocycloaddition reactions, as have been observed in related 4-phenoxybut-1-enes, could be explored to construct complex polycyclic frameworks. psu.edursc.orgrsc.org The influence of substituents on the phenoxy ring on the efficiency and selectivity of such cycloadditions presents a rich area for investigation. psu.edursc.org
Conjugate Additions: The electron-deficient β-carbon of the vinyl ketone moiety is susceptible to Michael additions. wikipedia.orgmasterorganicchemistry.comlibretexts.org Future work should explore a wide range of nucleophiles, including organometallics, soft carbon nucleophiles (like malonates), and heteroatomic nucleophiles (such as thiols and amines), to synthesize a diverse array of functionalized products. nih.govacs.org A significant challenge and opportunity lie in controlling the stereochemistry of these additions to generate chiral molecules.
Reactions at the Carbonyl Group: While the vinyl group often dominates the reactivity, selective transformations at the ketone functionality are also of interest. This includes stereoselective reductions to form the corresponding chiral alcohol, 1-Phenylbut-3-en-2-ol, or additions of organometallic reagents. Developing catalysts that can differentiate between the carbonyl and the vinyl group (chemoselectivity) will be crucial.
Asymmetric Catalysis with this compound as Substrate
The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, the use of chiral catalysts to steer a reaction towards a specific stereoisomer, is a powerful tool for achieving this. This compound is an ideal substrate for a range of asymmetric catalytic transformations.
Key areas for development include:
Asymmetric Michael Additions: Building upon the general concept of conjugate additions, the development of catalytic asymmetric Michael additions using this compound as the acceptor is a major research avenue. This could involve the use of chiral organocatalysts, such as primary amines derived from amino acids, or chiral metal complexes. nih.govacs.org The goal is to achieve high enantioselectivity in the addition of various nucleophiles, leading to the formation of a stereocenter at the β-position.
Asymmetric Epoxidation: The double bond of the vinyl group can be targeted for asymmetric epoxidation. Catalytic methods using chiral catalysts and environmentally benign oxidants like hydrogen peroxide could yield optically active epoxy ketones. organic-chemistry.org These epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to create a range of difunctionalized chiral molecules. Research into enantioselective epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides in the presence of phenoxy-functionalized chiral prolinols could be a promising direction. organic-chemistry.org
Catalytic Asymmetric Hydrogenation: The stereoselective reduction of the carbon-carbon double bond, potentially in concert with the reduction of the ketone, offers a route to chiral saturated phenoxy ketones or alcohols. Chiral transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium, are well-suited for this purpose.
The table below summarizes potential asymmetric transformations and the target chiral products.
| Reaction Type | Catalyst Type | Potential Chiral Product |
| Michael Addition | Chiral Organocatalyst or Metal Complex | β-Substituted Chiral Phenoxy Ketones |
| Epoxidation | Chiral Metal Complex or Organocatalyst | Chiral Phenoxy Epoxy Ketones |
| Hydrogenation | Chiral Transition Metal Complex | Chiral Saturated Phenoxy Ketones/Alcohols |
Integration into Sustainable and Green Chemistry Methodologies
Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. Future research on this compound should actively incorporate these principles. nih.govmdpi.comnih.gov
Key strategies for greening the chemistry of this compound include:
Atom-Economical Reactions: Prioritizing reaction types that incorporate a majority of the atoms from the reactants into the final product, such as cycloadditions and conjugate additions, is a core tenet of green chemistry.
Use of Catalysis: Employing catalytic methods, as opposed to stoichiometric reagents, reduces waste generation. The development of highly efficient and recyclable catalysts for the transformations of this compound is a key goal.
Benign Solvents and Conditions: Research should focus on utilizing environmentally friendly solvents, such as water, ethanol, or even solvent-free conditions. rsc.org Additionally, developing reactions that proceed at ambient temperature and pressure will reduce energy consumption. Plant-based, or "green," synthesis of nanoparticles as catalysts is an emerging area that could be applied. nih.govmdpi.comnih.govmdpi.com
Renewable Feedstocks: While the phenoxy group is derived from phenol (B47542), which is traditionally sourced from petroleum, future research could explore the synthesis of this compound and its derivatives from bio-based feedstocks.
Exploration of Emerging Applications in Chemical Science and Technology
The unique structural features of this compound and its derivatives suggest potential applications in various fields of chemical science and technology.
Polymer Chemistry: The vinyl group presents a handle for polymerization reactions. Research could investigate the incorporation of this compound as a monomer or co-monomer to create polymers with novel properties. The phenoxy group can enhance thermal stability and other material characteristics. The reactivity of phenoxides in ring-opening polymerizations of other monomers suggests the potential for this compound to act as an initiator or be incorporated into polyester (B1180765) backbones.
Medicinal Chemistry: The phenoxy ketone motif is present in a number of biologically active compounds. The derivatives of this compound, particularly the chiral products obtained through asymmetric catalysis, could be screened for potential pharmaceutical applications. For example, the structurally related compound fluoxetine (B1211875) contains a phenoxy propanamine core. rsc.org
Advanced Materials: The conjugated system of this compound could be exploited in the design of functional materials. For example, its derivatives might find use as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for complex, functional architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
